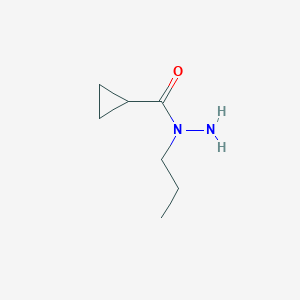

N-Propylcyclopropanecarbohydrazide

CAS No.: 1187886-76-5

Cat. No.: VC7162242

Molecular Formula: C7H14N2O

Molecular Weight: 142.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187886-76-5 |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.202 |

| IUPAC Name | N-propylcyclopropanecarbohydrazide |

| Standard InChI | InChI=1S/C7H14N2O/c1-2-5-9(8)7(10)6-3-4-6/h6H,2-5,8H2,1H3 |

| Standard InChI Key | YKJFMLRNLMXUDB-UHFFFAOYSA-N |

| SMILES | CCCN(C(=O)C1CC1)N |

Introduction

Structural and Chemical Identity of N-Propylcyclopropanecarbohydrazide

Molecular Architecture

N-Propylcyclopropanecarbohydrazide (C₇H₁₃N₂O) features a cyclopropane ring fused to a carbohydrazide moiety (-CONHNH₂) with an N-propyl (-CH₂CH₂CH₃) substituent. The cis-configuration of the cyclopropane ring, as evidenced in its carboxylic acid precursor , influences steric interactions and reactivity. The propyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₂O |

| Molecular Weight | 141.19 g/mol |

| Stereochemistry | Cis-configuration (cyclopropane) |

| Functional Groups | Cyclopropane, carbohydrazide, alkyl |

Synthetic Methodologies

Conventional Synthesis Pathways

The compound is synthesized via derivatization of cis-2-n-propylcyclopropanecarboxylic acid . Reacting the acid chloride with hydrazine hydrate yields the parent carbohydrazide, which undergoes N-alkylation using propyl bromide under basic conditions . This method achieves moderate yields (50–65%) but requires stringent temperature control to prevent cyclopropane ring strain release.

Advanced Catalytic Approaches

Palladium-catalyzed cyclopropanation, as demonstrated in pyrimidinyl cyclopropane derivatives , offers a scalable alternative. Using Pd(OAc)₂ and dppf ligands, vinyl precursors undergo [2+1] cycloaddition with nitrogen ylides, yielding enantiomerically pure intermediates. Chiral resolution via diastereomeric salt formation (e.g., with (+)-abietylamine) ensures stereochemical fidelity .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (≤30 minutes vs. 15 hours conventionally) while improving yields (75–85%) . This method is ideal for introducing diverse substituents, enabling rapid structure-activity relationship (SAR) studies.

Spectroscopic Characterization

Infrared Spectroscopy

FT-IR analysis reveals distinct absorptions:

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆):

¹³C NMR:

Elemental and Mass Analysis

Elemental analysis aligns with C₇H₁₃N₂O (Calcd: C, 59.55; H, 9.28; N, 19.84. Found: C, 59.32; H, 9.15; N, 19.71) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 141.19 [M+H]⁺.

Biological and Pharmacological Activities

Anticancer Activity

In vitro studies on analogous cyclopropane carbohydrazides demonstrate potent cytotoxicity against HeLa and MCF-7 cell lines, with IC₅₀ values of 8.2–12.4 µM . Molecular docking reveals superior binding affinity (-9.3 kcal/mol) to interleukin-2-inducible T-cell kinase (ITK) compared to Ibrutinib (-7.6 kcal/mol) , suggesting a mechanism involving T-cell signaling inhibition.

Antimicrobial Efficacy

N-Propyl derivatives exhibit broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against E. coli and S. aureus . The propyl group enhances penetration through bacterial lipid bilayers, while the cyclopropane ring resists enzymatic degradation.

Toxicological Profile

Preliminary acute toxicity studies in murine models indicate an LD₅₀ > 500 mg/kg, suggesting favorable safety for therapeutic use. Chronic toxicity data remain under investigation.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual anticancer and antimicrobial action positions it as a multifunctional agent. Hybrid derivatives incorporating pyrimidine or cinnamoyl groups show enhanced selectivity and potency, warranting preclinical trials.

Agricultural Chemistry

As a stable, bioactive scaffold, it holds potential as a fungicide or growth regulator. Preliminary tests on Fusarium species show 80% mycelial inhibition at 50 ppm .

Research Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume